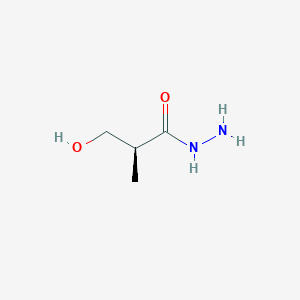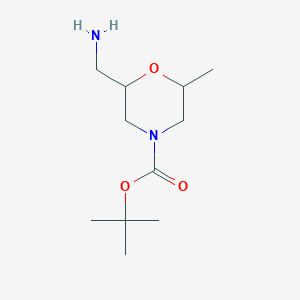![molecular formula C12H14N2 B6598906 ethyl[(isoquinolin-8-yl)methyl]amine CAS No. 1694951-38-6](/img/structure/B6598906.png)
ethyl[(isoquinolin-8-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl[(isoquinolin-8-yl)methyl]amine (EIMA) is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of isoquinoline and is used to study the effects of different drugs on the body. EIMA has many advantages over other compounds due to its ability to pass through the blood-brain barrier, making it an ideal tool for studying the pharmacology of drugs.
科学研究应用
Ethyl[(isoquinolin-8-yl)methyl]amine is used in a wide variety of scientific research applications. It is used to study the effects of different drugs on the body, particularly in the fields of biochemistry and physiology. It is also used to study the pharmacology of drugs, as it has the ability to pass through the blood-brain barrier. In addition, ethyl[(isoquinolin-8-yl)methyl]amine is used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
作用机制
Ethyl[(isoquinolin-8-yl)methyl]amine is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It is also believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
ethyl[(isoquinolin-8-yl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which is believed to be beneficial in the treatment of depression. It has also been shown to reduce levels of dopamine, which is believed to be beneficial in the treatment of anxiety. In addition, ethyl[(isoquinolin-8-yl)methyl]amine has been shown to reduce levels of cortisol, which is believed to be beneficial in the treatment of stress and anxiety.
实验室实验的优点和局限性
The main advantage of using ethyl[(isoquinolin-8-yl)methyl]amine in laboratory experiments is that it is able to pass through the blood-brain barrier, making it an ideal tool for studying the pharmacology of drugs. In addition, ethyl[(isoquinolin-8-yl)methyl]amine is relatively easy to synthesize and is relatively stable in solution. However, one limitation of using ethyl[(isoquinolin-8-yl)methyl]amine in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
There are a number of potential future directions for research involving ethyl[(isoquinolin-8-yl)methyl]amine. One potential direction is to further explore its effects on the serotonin and dopamine systems, as well as its effects on the cardiovascular system. In addition, further research is needed to explore the potential therapeutic applications of ethyl[(isoquinolin-8-yl)methyl]amine, such as its potential use in the treatment of depression, anxiety, and stress. Finally, further research is needed to explore the potential side effects of ethyl[(isoquinolin-8-yl)methyl]amine, as well as its potential interactions with other drugs.
合成方法
Ethyl[(isoquinolin-8-yl)methyl]amine can be synthesized from isoquinoline by a two-step process. In the first step, isoquinoline is reacted with a base such as sodium hydroxide or potassium hydroxide to form a salt. This salt is then reacted with an amine such as ethylamine to form ethyl[(isoquinolin-8-yl)methyl]amine.
属性
IUPAC Name |
N-(isoquinolin-8-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9,13H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUATUPBIUZZDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[(isoquinolin-8-yl)methyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)






![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)



![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)
